molecular formula C18H19ClN2O4S B2950747 N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide CAS No. 337922-50-6

N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide

Cat. No.: B2950747
CAS No.: 337922-50-6
M. Wt: 394.87
InChI Key: KNDZSSIKDXQKQQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)21(14-18(22)20-10-12-25-13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDZSSIKDXQKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H16ClN2O3S\text{C}_{15}\text{H}_{16}\text{ClN}_{2}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular Weight306.81 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid synthesis and cellular growth .
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound exhibited moderate to high efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Cells : In vitro tests on cancer cell lines such as HCT-15 (colon carcinoma) revealed that this compound could significantly reduce cell viability. The IC50 value was determined to be less than that of standard chemotherapeutics like doxorubicin, suggesting a promising lead for further development .

Comparative Biological Activity Table

CompoundAntibacterial ActivityCytotoxic Activity (IC50)
This compoundModerate to High< 10 µM
DoxorubicinHigh5 µM
SulfanilamideModerate> 20 µM

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Tumor Growth : The compound has been shown to inhibit tumor growth in animal models by targeting specific signaling pathways involved in cancer progression.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this sulfonamide derivative demonstrated enhanced antitumor activity, suggesting potential for use in combination therapies.
  • Mechanistic Insights : Molecular docking studies indicate that the compound interacts with key proteins involved in cell proliferation and apoptosis, providing insights into its mechanism of action at the molecular level .

Scientific Research Applications

N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is a chemical compound with the molecular formula C18H19ClN2O4S and a molecular weight of 394.9 g/mol . It is also known by several synonyms, including 337922-50-6, N-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide, and MFCD00793159 .

While specific applications of this compound are not detailed in the provided search results, research indicates that sulfonamide derivatives, in general, possess a range of biological activities and potential applications:

  • Anticancer agents Some sulfonamides have demonstrated broad-spectrum antitumor activity and can act as anti-proliferative agents . They have been investigated as potential anticancer agents in molecular hybrids . For example, some are in phase one clinical trials for patients with head and neck, pancreatic, lung, and solid tumors .
  • Enzyme inhibitors Sulfonamide derivatives can inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which is relevant for treating Alzheimer’s disease (AD) . They can also show inhibitory potential against α-glucosidase and lipoxygenase .
  • Antimicrobial activity Certain synthesized compounds containing chloro-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have shown significant biological activity against mycobacterial, bacterial, and fungal strains .
  • Integrin binding enhancement Integrin agonists can be used to enhance the binding of cells to an integrin-binding ligand .

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonamide group undergoes nucleophilic substitution at the sulfur atom. For example:

  • Amination : Reaction with primary/secondary amines (e.g., methylamine) replaces the sulfonamide’s hydrogen, forming N-alkyl/aryl derivatives .

  • Chlorophenyl Reactivity : The 4-chlorophenyl group participates in aromatic substitution under catalytic conditions (e.g., CuBr in ethyl acetate), enabling bromination or coupling reactions .

Hydrolysis

The sulfonamide bond hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage yields 4-chlorobenzenesulfonic acid and morpholinoethylamine derivatives .

  • Basic Hydrolysis : Forms sodium sulfonate salts and releases morpholinoethylamine.

Oxidation and Reduction

  • Oxidation : The sulfonamide group oxidizes to sulfonic acid derivatives using KMnO₄ or H₂O₂.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces the sulfonamide to a thioether .

Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic Substitution Amines (e.g., NH₃, CH₃NH₂), base (NaOH), 60–80°CN-substituted sulfonamides
Hydrolysis HCl (6M, reflux) or NaOH (10%, 70°C)Benzenesulfonic acid, morpholinoethylamine
Oxidation KMnO₄ (acidic), H₂O₂ (neutral)Sulfonic acid derivatives
Aromatic Bromination CuBr, ethyl acetate, 50°C4-bromo-chlorophenyl derivatives

Substitution at the Sulfonamide Group

  • SAR Studies : Replacing the morpholino group with smaller moieties (e.g., pyrrolidine) enhances reactivity in substitution reactions .

  • Example : Reaction with 2-bromoacetophenones yields thiazole derivatives with improved bioactivity .

Hydrolytic Stability

  • pH Dependency : Hydrolysis occurs rapidly below pH 3 (t₁/₂ = 2.5 hours) but is stable in neutral conditions .

  • Byproduct Utilization : Hydrolysis byproducts like morpholinoethylamine are recoverable for reuse .

Oxidation Pathways

  • Product Analysis : Oxidation with KMnO₄ produces 4-chlorobenzenesulfonic acid (yield: 78–85%).

Structural Insights from Analogous Compounds

  • Role of the Chlorophenyl Group : The 4-chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution .

  • Morpholino Influence : The morpholino-2-oxoethyl group stabilizes intermediates during hydrolysis via intramolecular hydrogen bonding .

Mechanistic Considerations

  • Sulfonamide Cleavage : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

  • Aromatic Substitution : Chlorine’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution .

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